5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid, 95%
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Overview
Description
5-Methyl-2-(2-trifluoromethylphenyl)benzoic acid (5-Methyl-2-TFPBA) is a phenylbenzoic acid derivative with a wide range of applications in laboratory experiments. It is a colorless solid with a molecular weight of 246.26 g/mol and a melting point of 150-152°C. It is a strong acid and its solubility in water is limited. 5-Methyl-2-TFPBA has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in organic reactions, as a chromogenic agent in analytical chemistry, and as a precursor in the synthesis of pharmaceuticals.
Scientific Research Applications
5-Methyl-2-TFPBA has been used in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, as a chromogenic agent in analytical chemistry, and as a precursor in the synthesis of pharmaceuticals. In organic synthesis, 5-Methyl-2-TFPBA can be used as a reactant to form ethers, esters, and amides. It can also be used as a catalyst in the synthesis of heterocyclic compounds. In analytical chemistry, it can be used as a chromogenic agent to detect the presence of certain compounds in a sample. In pharmaceuticals, it can be used as a precursor in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 5-Methyl-2-TFPBA is not well understood. However, it is thought to act as a proton donor, donating protons to molecules that can accept them. This can result in the formation of an acid-base complex, which can then react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2-TFPBA are not well understood. It is known to be toxic to humans and animals, and can cause irritation to the skin and eyes. Ingestion of 5-Methyl-2-TFPBA can cause nausea and vomiting. Prolonged exposure to high concentrations of 5-Methyl-2-TFPBA can cause liver and kidney damage.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Methyl-2-TFPBA in laboratory experiments include its low cost, its high reactivity, and its wide range of applications. Its low cost makes it a popular choice for researchers on a budget. Its high reactivity makes it an ideal reagent for organic synthesis and drug synthesis. Its wide range of applications makes it a versatile tool for researchers.
The limitations of using 5-Methyl-2-TFPBA in laboratory experiments include its limited solubility in water and its toxicity. Its limited solubility in water can make it difficult to work with in certain experiments. Its toxicity means that it should be handled with caution and protective gear should be worn when working with it.
Future Directions
Future research on 5-Methyl-2-TFPBA should focus on understanding its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals. Additionally, research should be done to develop safer and more efficient methods of synthesis and to develop new methods of using 5-Methyl-2-TFPBA in laboratory experiments. Finally, research should be conducted to explore the potential of 5-Methyl-2-TFPBA as a drug precursor and to identify new applications for it in the pharmaceutical industry.
Synthesis Methods
5-Methyl-2-TFPBA can be synthesized by a variety of methods. The most common method is the Williamson ether synthesis, which involves the condensation of an alcohol with a halogenated hydrocarbon in the presence of an alkali. The reaction of 5-methyl-2-chloro-benzoic acid with 2-trifluoromethylphenol in the presence of sodium hydroxide is an example of this method. Other methods include the reaction of 2-trifluoromethylphenol with 3-methyl-2-chlorobenzoic acid and the reaction of 2-trifluoromethylphenol with 5-methyl-2-bromobenzoic acid.
Properties
IUPAC Name |
5-methyl-2-[2-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-6-7-10(12(8-9)14(19)20)11-4-2-3-5-13(11)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVKSEVXUGSSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691121 |
Source
|
Record name | 4-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261635-07-7 |
Source
|
Record name | 4-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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